N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through the reaction of 4-piperidone with aromatic hydrocarbons in the presence of trifluoromethanesulfonic acid and dichloromethane . The cyclopropylsulfonyl group is then introduced through a sulfonylation reaction, and the phenylthio group is added via a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyclopropylsulfonyl group and phenylthio group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenethyl)piperidone: Similar piperidine structure but different functional groups.
4-piperidone: Basic piperidine structure without additional functional groups.
Cyclopropylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is unique due to its combination of a piperidine ring, cyclopropylsulfonyl group, and phenylthio group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-18(10-13-24-16-4-2-1-3-5-16)19-14-15-8-11-20(12-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKAIWPRJLEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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